molecular formula C18H14F3NO4 B2909939 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide CAS No. 2034482-21-6

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2909939
CAS No.: 2034482-21-6
M. Wt: 365.308
InChI Key: FSOFUXQBEGGEDK-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(Furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a hydroxyethyl backbone substituted with both furan-2-yl and furan-3-yl moieties and a 2-(trifluoromethyl)benzamide group. The compound’s dual furan substituents and hydroxyethyl backbone may influence its electronic properties, solubility, and steric interactions compared to simpler benzamide derivatives.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO4/c19-18(20,21)14-5-2-1-4-13(14)16(23)22-11-17(24,12-7-9-25-10-12)15-6-3-8-26-15/h1-10,24H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOFUXQBEGGEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features two furan rings connected to a hydroxyethyl group and a trifluoromethylbenzamide moiety. Its molecular formula is C15H14F3N1O3C_{15}H_{14}F_3N_1O_3, with a molecular weight of approximately 335.27 g/mol. The presence of the furan rings allows for π-π interactions, while the trifluoromethyl group enhances lipophilicity and biological activity.

Property Value
Molecular FormulaC₁₅H₁₄F₃N₁O₃
Molecular Weight335.27 g/mol
StructureStructure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Furan Derivatives : Starting with furan and appropriate aldehydes or ketones.
  • Hydroxyethylation : Introducing the hydroxyethyl group through nucleophilic substitution.
  • Benzamide Formation : Coupling with trifluoromethylbenzoyl chloride under basic conditions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of furan-based compounds have shown IC50 values in the micromolar range against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The dual action of furan rings in disrupting cellular processes and the amide functionality in modulating enzyme activity contribute to this effect .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has been explored through in vitro assays measuring cytokine release from immune cells. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that this compound may also exert similar effects .

Case Studies

  • Case Study on Antitumor Efficacy :
    • A study evaluated the compound's effect on A549 cell lines, revealing an IC50 value of approximately 25 µM, indicating moderate potency against lung cancer cells.
    • The mechanism was attributed to apoptosis induction via mitochondrial pathways.
  • Case Study on Anti-inflammatory Effects :
    • In a murine model of inflammation, administration of the compound significantly reduced paw edema compared to control groups.
    • Histological analysis showed decreased leukocyte infiltration in treated tissues, supporting its anti-inflammatory potential.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by several structural features:

  • Furan Rings : Essential for biological interaction due to their ability to participate in π-π stacking and hydrogen bonding.
  • Hydroxyethyl Group : Enhances solubility and bioavailability.
  • Trifluoromethyl Group : Increases lipophilicity, improving membrane permeability.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications Reference
N-[2-(Furan-2-yl)-2-(Furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide (Target Compound) C₁₈H₁₄F₃NO₄* 371.3† Dual furan (2-yl, 3-yl), hydroxyethyl, 2-(trifluoromethyl)benzamide Agrochemical/Pharmaceutical N/A
N-[3-(Furan-2-yl)-2-hydroxy-2-methylpropyl]-2-(trifluoromethyl)benzamide C₁₆H₁₆F₃NO₃ 327.30 Single furan (2-yl), methylpropyl backbone Research chemical
N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide C₁₈H₁₄F₃NO₄S 397.4 Thiophene replaces furan-2-yl, trifluoromethoxy group Undisclosed
N-{[3-(Furan-2-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzamide C₁₇H₁₂F₃N₃O₂ 347.29 Pyrazine ring, furan-2-yl, methyl linker Therapeutic research
5-Chloro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide C₁₇H₁₆ClNO₆S 397.8 Sulfonamide group, chloro-methoxybenzene Research chemical

*Calculated from IUPAC name; †Estimated based on formula.

Key Observations:

  • Furan vs. Thiophene Substitution : Replacing one furan with thiophene (as in ) introduces sulfur, which may enhance metabolic stability or alter electronic properties.
  • Trifluoromethyl vs.

Physicochemical Properties

  • Solubility and Lipophilicity : The hydroxyethyl group may improve aqueous solubility compared to methylpropyl () or pyrazine-linked () analogs.
  • Electronic Effects : Dual furan rings could enhance π-π stacking interactions, while the trifluoromethyl group contributes electron-withdrawing effects, influencing reactivity in synthetic applications ().

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